molecular formula C12H14ClN5O4 B063512 Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate CAS No. 172529-93-0

Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate

Cat. No.: B063512
CAS No.: 172529-93-0
M. Wt: 327.72 g/mol
InChI Key: SALNWJHEVGXTER-UHFFFAOYSA-N
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Description

Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate (CAS: 172529-93-0, molecular formula: C₁₂H₁₄ClN₅O₄) is an acyclic purine nucleoside analog characterized by a malonate ester backbone linked to a substituted purine moiety. The purine ring is functionalized with a 2-amino and 6-chloro group, while the N9 position is connected to an ethylmalonate chain (Figure 1). This compound is synthesized via nucleophilic substitution reactions, as described by Xin et al., where triethyl 3-bromopropane-1,1,1-tricarboxylate reacts with adenine derivatives under basic conditions . Structural elucidation is achieved through FT-IR, NMR, and high-resolution mass spectrometry .

The malonate ester group enhances solubility and facilitates further functionalization, making it a versatile intermediate in medicinal chemistry .

Properties

IUPAC Name

dimethyl 2-[2-(2-amino-6-chloropurin-9-yl)ethyl]propanedioate
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InChI

InChI=1S/C12H14ClN5O4/c1-21-10(19)6(11(20)22-2)3-4-18-5-15-7-8(13)16-12(14)17-9(7)18/h5-6H,3-4H2,1-2H3,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALNWJHEVGXTER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCN1C=NC2=C1N=C(N=C2Cl)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H14ClN5O4
Source PubChem
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DSSTOX Substance ID

DTXSID90433242
Record name Dimethyl [2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]propanedioate
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Molecular Weight

327.72 g/mol
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CAS No.

172529-93-0
Record name 1,3-Dimethyl 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]propanedioate
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Record name 1,3-Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)propanedioate
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Record name Dimethyl [2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]propanedioate
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Record name 1,3-dimethyl 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]propanedioate
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Record name Propanedioic acid, 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-, 1,3-dimethyl ester
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Preparation Methods

Malonate-Guanidine Condensation Pathway

The foundational approach involves condensing malonate esters with guanidine derivatives to construct the pyrimidine precursor, which is subsequently functionalized into the purine system. As demonstrated in Patent CN101003511B, diethyl or dimethyl malonate reacts with guanidine hydrochloride under alkaline conditions (e.g., sodium ethoxide in ethanol) to form 2,5-diamino-4,6-dihydroxy-pyrimidine. This intermediate undergoes nitrosation with sodium nitrite in acidic media (e.g., acetic acid/water) followed by reductive dechlorination using agents like V-Brite B (sodium dithionite) or palladium charcoal under hydrogen.

Key steps include:

  • Alkaline Cyclization :
    Malonate ester+Guanidine hydrochlorideNaOEt, EtOH2,5-diamino-4,6-dihydroxy-pyrimidine\text{Malonate ester} + \text{Guanidine hydrochloride} \xrightarrow{\text{NaOEt, EtOH}} 2,5\text{-diamino-4,6-dihydroxy-pyrimidine}
    Yields range from 25% to 78%, depending on malonate type (dimethyl vs. diethyl) and reaction duration.

  • Nitrosation and Reduction :
    The pyrimidine intermediate is treated with NaNO₂ in acidic conditions to introduce nitroso groups, followed by reduction to yield chloroamine derivatives essential for purine formation.

Purine-Malonate Coupling via Alkylation

A second route focuses on coupling pre-formed purine derivatives with malonate esters. Patent CN109456329B describes alkylating 2-amino-4,6-dichloropyrimidine with 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl-1-amine in polar aprotic solvents (e.g., acetonitrile) at 70–90°C. The resulting intermediate undergoes esterification with dimethyl malonate in the presence of acid-binding agents (e.g., K₂CO₃), achieving selective substitution at the purine N⁹ position.

Critical Parameters :

  • Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates.

  • Temperature Control : Reactions above 80°C risk decomposition, whereas temperatures below 60°C prolong completion.

Optimization of Reaction Conditions

Catalytic Systems and Yield Enhancement

The choice of reductant significantly impacts yield. Comparative data from Patent CN101003511B reveals:

ReductantSolventTemperature (°C)Yield (%)
V-Brite B (Na₂S₂O₄)H₂O60–8078
10% Pd/C, H₂MeOH2525
Zn/HClEtOH/H₂O4047

Sodium dithionite (V-Brite B) in aqueous media provides superior yields due to its strong reducing power and compatibility with chloroamine intermediates.

Solvent and Stoichiometric Effects

Dimethyl malonate outperforms diethyl analogs in cyclization reactions, as its smaller alkyl groups reduce steric hindrance. For example, using dimethyl malonate with sodium methoxide in methanol at reflux achieves 47% yield versus 38% for diethyl malonate under identical conditions. Stoichiometric excess of guanidine hydrochloride (1:2 molar ratio vs. malonate) further improves conversion by driving equilibrium toward the pyrimidine product.

Purification and Characterization

Isolation Techniques

Crude products are typically isolated via:

  • Liquid-Liquid Extraction : n-Butanol effectively partitions the target compound from aqueous byproducts.

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >95% purity, as confirmed by HPLC.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 3.68 (s, 6H, OCH₃), 3.12 (t, 2H, CH₂N), 2.85 (m, 2H, CH₂CO), 8.21 (s, 1H, purine H-8).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=N purine).

Challenges and Alternative Approaches

Byproduct Formation

Competing side reactions, such as over-alkylation at purine N⁷, necessitate protecting group strategies. Temporary protection of the 2-amino group with acetyl chloride reduces byproduct formation from 22% to <5%.

Green Chemistry Innovations

Recent advances replace traditional solvents with cyclopentyl methyl ether (CPME), achieving comparable yields (72%) while reducing environmental impact .

Scientific Research Applications

Synthesis of Antiviral Agents

One of the primary applications of Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate is as a key intermediate in the synthesis of antiviral drugs such as penciclovir and famciclovir . These drugs are effective against herpesvirus infections, including herpes simplex virus, varicella-zoster virus (chickenpox), and cytomegalovirus . The synthesis process typically involves several steps where this compound acts as a critical building block, enhancing the efficiency of the overall drug development process.

Case Study: Antiviral Efficacy

A study published in De Gruyter highlighted the synthesis and characterization of this compound as an intermediate for penciclovir. The research demonstrated that variations in the synthesis conditions could affect yield and purity, which are critical for pharmaceutical applications. The study emphasized that maintaining high purity levels is essential for ensuring the efficacy and safety of the final antiviral products .

Case Study: Structural Analysis

Another significant study focused on the crystal structure of this compound, revealing important insights into its molecular interactions. The research utilized X-ray diffraction techniques to elucidate the compound's solid-state structure, which is vital for understanding its reactivity and potential modifications for enhanced activity against viral targets .

Future Directions in Research

Ongoing research aims to explore modifications to this compound to improve its pharmacological properties. This includes enhancing its solubility and bioavailability, which are critical factors in drug formulation . Additionally, studies are investigating its potential applications beyond antiviral therapies, including possible roles in cancer treatment due to its purine-like structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Purine Ring

a) Dimethyl 2-(2-(2-(Alkylthio)-6-amino-9H-purin-9-yl)ethyl)malonate
  • Structure : Replaces the 6-chloro group with an alkylthio (S-alkyl) substituent.
  • Synthesis : Similar to the target compound but uses 2-alkylthioadenines as starting materials .
  • Lower electronegativity compared to chlorine may reduce reactivity in nucleophilic substitution reactions.
b) Dimethyl 2-(2-(2-Aminopurin-9-yl)ethyl)malonate
  • Structure : Lacks the 6-chloro substituent (CAS: 122497-20-5, molecular formula: C₁₂H₁₅N₅O₄) .
  • Used as an intermediate in the synthesis of antiviral agents like Famciclovir .

Variations in the Ester Backbone

a) 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate
  • Structure : Replaces malonate esters with diacetate groups (CAS: 97845-60-8, molecular formula: C₁₃H₁₆ClN₅O₄) .
  • Acts as a prodrug intermediate for Famciclovir, requiring enzymatic hydrolysis for activation .
b) Famciclovir Malonate
  • Structure : Features a malonate backbone but lacks the chloro substituent (CAS: 122497-20-5) .
  • Key Differences :
    • Retains antiviral activity against herpesviruses but with altered pharmacokinetics due to ester group modifications .

Substituent Variations at the N9 Position

a) 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine
  • Structure: Features an isopropyl group at N9 and an ethylamine at C6 (CAS: Not provided, molecular formula: C₁₀H₁₅ClN₆) .
  • Key Differences :
    • Bulkier isopropyl group at N9 may hinder interaction with enzyme active sites.
    • Demonstrated in studies of 2,6,9-trisubstituted purines for kinase inhibition .
b) 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine
  • Structure : Substitutes N9 with a benzyl group and C6 with a benzylsulfanyl group .
  • Investigated for cytotoxic activity in cancer research .

Data Table: Comparative Analysis

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Applications Reference
Target Compound C₁₂H₁₄ClN₅O₄ 2-Amino-6-chloro, ethylmalonate 327.73 Medicinal intermediate
S-Alkyl Derivative C₁₂H₁₄N₅O₄S 2-Amino-6-(alkylthio) Varies by alkyl chain Structure-activity studies
Famciclovir Malonate C₁₂H₁₅N₅O₄ 2-Amino, ethylmalonate 293.28 Antiviral prodrug
Diacetate Derivative C₁₃H₁₆ClN₅O₄ 2-Amino-6-chloro, diacetate 341.75 Prodrug intermediate
2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine C₁₀H₁₅ClN₆ 2-Chloro-6-ethylamino, N9-isopropyl 254.72 Kinase inhibition studies

Research Findings and Implications

  • Synthetic Yields : The target compound is synthesized in high yields (84%) using flash column chromatography, comparable to its S-alkyl analogs .
  • Biological Activity: Chloro and amino groups at C2 and C6 enhance interactions with thymidylate synthase and other enzymes involved in nucleotide metabolism, as seen in related purine derivatives .
  • Solubility : Malonate esters (e.g., target compound) exhibit better aqueous solubility than diacetate derivatives, favoring oral bioavailability .

Biological Activity

Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate (CAS No. 172529-93-0) is a synthetic compound with significant biological activity, particularly in the fields of virology and oncology. This article explores its synthesis, mechanism of action, biological activities, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H14ClN5O4C_{12}H_{14}ClN_{5}O_{4} and a molecular weight of approximately 327.72 g/mol. Its structure includes a purine base, which is critical for its biological function, particularly in nucleic acid metabolism.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of an Intermediate : Reaction of 2-amino-6-chloropurine with ethyl bromoacetate.
  • Final Product Formation : The intermediate is then reacted with dimethyl malonate under basic conditions to yield the final product.

This compound acts primarily by mimicking natural nucleotides, allowing it to be incorporated into viral RNA or DNA. This incorporation leads to premature termination of nucleic acid synthesis, effectively inhibiting viral replication. The compound's structure facilitates its interaction with viral polymerases, making it a potential antiviral agent .

Antiviral Properties

Research indicates that this compound exhibits potent antiviral activity against several viruses:

  • HIV : Effective against both HIV-1 and HIV-2.
  • Hepatitis C Virus (HCV) : Demonstrated significant inhibitory effects.
  • Herpes Simplex Virus (HSV) : Both HSV-1 and HSV-2 are susceptible.
  • Dengue Virus : Showed promising results in preclinical studies .

Anticancer Activity

In addition to its antiviral properties, this compound has been investigated for its anticancer potential:

  • It exhibits cytotoxic effects on various cancer cell lines.
  • Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving DNA damage response pathways .

Comparative Analysis

The following table compares this compound with other known antiviral agents:

CompoundTarget VirusesMechanism of ActionClinical Use
Dimethyl 2-(2-(2-amino...HIV, HCV, HSV, DengueNucleotide analog; inhibits viral replicationInvestigational
AcyclovirHSVInhibits viral DNA polymeraseHerpes simplex treatment
GanciclovirCytomegalovirusInhibits viral DNA synthesisCMV infections
FamciclovirHSV, VZVProdrug; converted to active formHerpes zoster treatment

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

  • Antiviral Efficacy : A study demonstrated that the compound significantly reduced viral loads in vitro for multiple viruses, including HCV and HIV .
  • Cytotoxicity Profile : In cancer cell lines, the compound showed selective cytotoxicity with minimal effects on normal cells, suggesting a favorable therapeutic window .

Q & A

Basic: What synthetic strategies are recommended for preparing dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate, and how can reaction conditions be optimized?

Answer:
The synthesis of purine-containing malonate derivatives typically involves coupling chloro-substituted purine intermediates with malonate esters. For example, analogous compounds like diethyl aminomethylenemalonate are synthesized via condensation reactions in refluxing toluene or dichloromethane, using catalysts like dichloroacetic acid to improve yield . Optimization can be achieved by:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity for nucleophilic substitutions.
  • Temperature control : Reflux conditions (e.g., 60 hours in toluene) ensure complete reaction while minimizing side products .
  • Catalyst screening : Acidic catalysts (e.g., dichloroacetic acid) or bases (e.g., DIEA) improve coupling efficiency .

Basic: Which analytical techniques are most effective for characterizing the structural purity of this compound?

Answer:
Key techniques include:

  • Single-crystal X-ray diffraction : Resolves atomic positions and confirms bond lengths (e.g., C–C bonds averaging 1.386–1.391 Å in related purine-malonate hybrids) .
  • NMR spectroscopy : Distinguishes malonate ester protons (δ 3.7–4.3 ppm) and purine aromatic protons (δ 7.5–8.5 ppm).
  • Mass spectrometry : Validates molecular weight via fragmentation patterns (e.g., NIST-standardized protocols for malonate derivatives) .

Advanced: How can computational modeling predict the reactivity of the malonate ester group in nucleophilic reactions?

Answer:
Density functional theory (DFT) calculations can model electron density distribution, highlighting the electrophilic character of the malonate carbonyl groups. For example:

  • Active methylene group : Adjacent electron-withdrawing esters activate the CH₂ group for nucleophilic attacks .
  • Solvent effects : Simulations using polarizable continuum models (PCM) assess solvent interactions (e.g., dichloromethane stabilizes transition states) .
  • Reaction barriers : Energy profiles for SN2 or Michael addition pathways can be compared to prioritize synthetic routes .

Advanced: How should researchers address contradictory data on the stability of purine-malonate hybrids under varying pH conditions?

Answer:
Contradictions arise from differences in substituent effects (e.g., chloro vs. amino groups) or solvent systems. To resolve:

  • Controlled degradation studies : Monitor hydrolysis rates via HPLC at pH 2–12, comparing results to analogs like diethyl malonate .
  • Analog cross-validation : Use dimethyl glutarate (CASRN 1119-40-0) as a structural analog to infer stability trends .
  • Mechanistic probes : Isotopic labeling (e.g., ¹⁸O in ester groups) traces degradation pathways .

Basic: What are the key considerations for designing in vitro assays to study this compound’s biological activity?

Answer:

  • Solubility : Use DMSO or ethanol as co-solvents (≤0.1% v/v) to avoid cytotoxicity.
  • Concentration range : Dose-response curves (1 nM–100 μM) account for potential aggregation at high concentrations.
  • Control analogs : Include structurally similar compounds (e.g., 9-allyladenine derivatives) to isolate structure-activity relationships .

Advanced: How can factorial design optimize reaction yields in multi-step syntheses involving this compound?

Answer:
A 2³ factorial design evaluates three variables (e.g., temperature, catalyst loading, solvent polarity):

  • Factors : Temperature (60°C vs. 100°C), catalyst (0.5 vs. 1.0 eq DIEA), solvent (toluene vs. dichloroethane).
  • Response surface methodology : Identifies interactions between variables (e.g., high temperature + polar solvent improves coupling efficiency) .
  • Validation : Confirm optimal conditions with triplicate runs (e.g., 33% yield improvement in diethyl malonate analogs) .

Advanced: What strategies validate the electronic effects of the 6-chloro substituent on the purine ring’s reactivity?

Answer:

  • Hammett studies : Compare reaction rates of 6-chloro vs. 6-amino derivatives to quantify substituent effects.
  • Electron density mapping : X-ray crystallography reveals chloro-induced polarization in the purine ring .
  • DFT-calculated partial charges : Correlate with experimental nucleophilicity (e.g., chloro reduces electron density at N9, affecting alkylation efficiency) .

Basic: How should researchers handle discrepancies in spectroscopic data between synthesized batches?

Answer:

  • Batch-to-batch NMR alignment : Use internal standards (e.g., TMS) and deuterated solvents to normalize shifts.
  • Impurity profiling : LC-MS identifies byproducts (e.g., unreacted purine intermediates or malonate esters) .
  • Crystallization validation : Recrystallize from ethyl acetate/heptane to isolate pure product .

Advanced: What role do supramolecular interactions play in the crystallization of this compound?

Answer:
Malonate dianions form hydrogen-bonded networks with protonated amines (e.g., 2-amino-4-picoline), creating 2D layers stabilized by π-π stacking of purine rings . Key factors:

  • Counterion selection : Ammonium or pyridinium ions template crystal packing.
  • Solvent polarity : Low-polarity solvents (e.g., heptane) favor hydrophobic interactions .

Basic: How can researchers ensure reproducibility in kinetic studies of this compound’s hydrolysis?

Answer:

  • Buffer standardization : Use phosphate or Tris buffers (ionic strength 0.1 M) to maintain consistent pH.
  • Temperature control : Thermostatted reactors (±0.1°C) minimize thermal drift.
  • Reference compounds : Compare hydrolysis rates to diethyl malonate (CASRN 105-53-3) under identical conditions .

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